1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes a carboxylic acid, hydroxyl, and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the carboxy(hydroxy)methyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one: shares similarities with other compounds that have carboxylic acid, hydroxyl, and chloro functional groups.
1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-fluoropropan-2-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C11H11ClO4 |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
2-[4-(1-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c1-6(13)9(12)7-2-4-8(5-3-7)10(14)11(15)16/h2-5,9-10,14H,1H3,(H,15,16) |
InChI Key |
SPPOFPWJGJSTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)C(C(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.